
2-Ethylbenzotriazole-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethylbenzotriazole-5-carbaldehyde is a heterocyclic organic compound that contains a benzotriazole ring substituted with an ethyl group at the 2-position and an aldehyde group at the 5-position. Benzotriazole derivatives are known for their diverse applications in various fields, including chemistry, biology, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylbenzotriazole-5-carbaldehyde typically involves the following steps:
Formation of Benzotriazole Core: The benzotriazole core can be synthesized through the cyclization of o-phenylenediamine with sodium nitrite in the presence of an acid.
Introduction of Ethyl Group: The ethyl group can be introduced via alkylation using ethyl halides under basic conditions.
Formylation: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the reaction of the benzotriazole derivative with DMF and POCl3.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-Ethylbenzotriazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzotriazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 2-Ethylbenzotriazole-5-carboxylic acid.
Reduction: 2-Ethylbenzotriazole-5-methanol.
Substitution: Various substituted benzotriazole derivatives depending on the electrophile used.
科学的研究の応用
2-Ethylbenzotriazole-5-carbaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of corrosion inhibitors, UV stabilizers, and other specialty chemicals.
作用機序
The mechanism of action of 2-Ethylbenzotriazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The benzotriazole ring can also chelate metal ions, which may contribute to its activity as a corrosion inhibitor or enzyme inhibitor.
類似化合物との比較
Similar Compounds
Benzotriazole: The parent compound without the ethyl and aldehyde substitutions.
2-Methylbenzotriazole-5-carbaldehyde: Similar structure with a methyl group instead of an ethyl group.
2-Ethylbenzotriazole: Lacks the aldehyde group at the 5-position.
Uniqueness
2-Ethylbenzotriazole-5-carbaldehyde is unique due to the presence of both the ethyl and aldehyde groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile modifications and interactions in various chemical and biological contexts.
特性
分子式 |
C9H9N3O |
|---|---|
分子量 |
175.19 g/mol |
IUPAC名 |
2-ethylbenzotriazole-5-carbaldehyde |
InChI |
InChI=1S/C9H9N3O/c1-2-12-10-8-4-3-7(6-13)5-9(8)11-12/h3-6H,2H2,1H3 |
InChIキー |
VZIQPKICSCGUDA-UHFFFAOYSA-N |
正規SMILES |
CCN1N=C2C=CC(=CC2=N1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3-(7-Chlorofuro[3,2-b]pyridin-2-yl)phenyl)methanamine](/img/structure/B13873517.png)
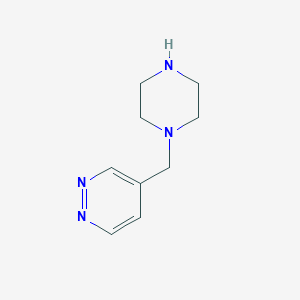
![3-Ethoxy-3-[4-[(3-methylsulfonylphenyl)methoxy]phenyl]propanoic acid](/img/structure/B13873535.png)
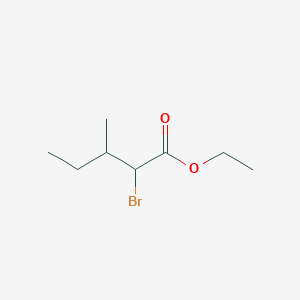
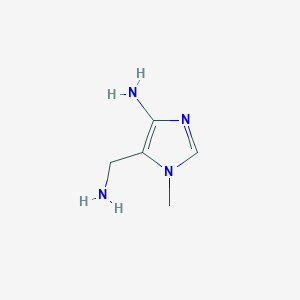
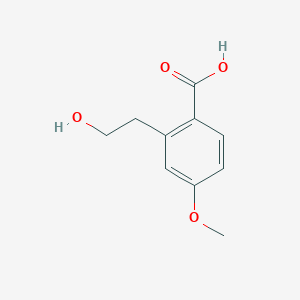




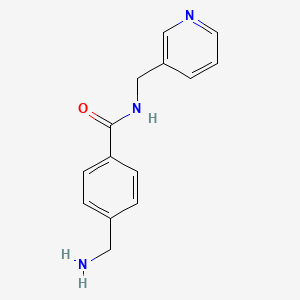
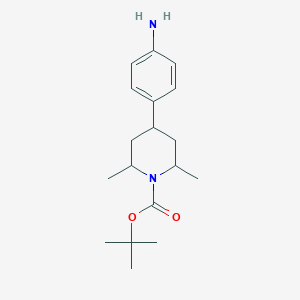
![8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B13873582.png)

